molecular formula C26H23NO3 B10954739 N-(4-methoxybenzyl)-3-[(naphthalen-2-yloxy)methyl]benzamide

N-(4-methoxybenzyl)-3-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10954739
M. Wt: 397.5 g/mol
InChI Key: FYJBEDMGNJQVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide is an organic compound with the molecular formula C25H21NO3. This compound is known for its unique structure, which includes a benzamide core substituted with a 4-methoxybenzyl group and a 2-naphthyloxy methyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Naphthyloxy Group: The 2-naphthyloxy methyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 2-naphthyloxy methyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-methylbenzamide
  • 4-methoxy-N-(4-methylbenzyl)benzamide
  • 4-methoxy-N-(2-methoxybenzyl)benzamide

Uniqueness

N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C26H23NO3/c1-29-24-12-9-19(10-13-24)17-27-26(28)23-8-4-5-20(15-23)18-30-25-14-11-21-6-2-3-7-22(21)16-25/h2-16H,17-18H2,1H3,(H,27,28)

InChI Key

FYJBEDMGNJQVBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.